molecular formula C16H15N3O5 B414401 N-(2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide (non-preferred name)

N-(2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide (non-preferred name)

Cat. No.: B414401
M. Wt: 329.31g/mol
InChI Key: KRGUWCOUESYEEL-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide (non-preferred name) is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzodioxole ring, a furan ring, and a hydrazone linkage, making it an interesting subject for chemical studies.

Properties

Molecular Formula

C16H15N3O5

Molecular Weight

329.31g/mol

IUPAC Name

N-[2-[(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C16H15N3O5/c1-10(12-3-2-6-22-12)18-19-15(20)8-17-16(21)11-4-5-13-14(7-11)24-9-23-13/h2-7H,8-9H2,1H3,(H,17,21)(H,19,20)/b18-10+

InChI Key

KRGUWCOUESYEEL-VCHYOVAHSA-N

SMILES

CC(=NNC(=O)CNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC=CO3

Isomeric SMILES

C/C(=N\NC(=O)CNC(=O)C1=CC2=C(C=C1)OCO2)/C3=CC=CO3

Canonical SMILES

CC(=NNC(=O)CNC(=O)C1=CC2=C(C=C1)OCO2)C3=CC=CO3

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide (non-preferred name) typically involves the condensation of N-benzoyl glycine with 3-aminoacetophenone . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the hydrazone linkage. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide (non-preferred name) has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide (non-preferred name) involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydrazone linkage plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, N-(2-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide (non-preferred name) is unique due to its benzodioxole ring, which may confer distinct chemical and biological properties.

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